2,4-Difluoro-3-methylanisole 2,4-Difluoro-3-methylanisole
Brand Name: Vulcanchem
CAS No.: 1806369-98-1
VCID: VC2707521
InChI: InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
SMILES: CC1=C(C=CC(=C1F)OC)F
Molecular Formula: C8H8F2O
Molecular Weight: 158.14 g/mol

2,4-Difluoro-3-methylanisole

CAS No.: 1806369-98-1

VCID: VC2707521

Molecular Formula: C8H8F2O

Molecular Weight: 158.14 g/mol

* For research use only. Not for human or veterinary use.

2,4-Difluoro-3-methylanisole - 1806369-98-1

Description

2,4-Difluoro-3-methylanisole is an organic compound belonging to the class of fluorinated aromatic compounds. It is a derivative of anisole, with two fluorine atoms substituted at the 2 and 4 positions of the benzene ring and a methyl group at the 3 position. This unique structure confers distinct chemical properties, making it valuable in various scientific fields, particularly in medicinal chemistry for developing compounds with improved pharmacokinetic profiles.

Synthesis

The synthesis of 2,4-Difluoro-3-methylanisole typically involves electrophilic aromatic substitution reactions. A common approach includes treating 3-methylanisole with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. This method allows for selective substitution of hydrogen atoms with fluorine atoms at the desired positions.

Applications

2,4-Difluoro-3-methylanisole has multiple applications across different fields due to its unique structure and properties:

  • Medicinal Chemistry: It is used in developing compounds with improved pharmacokinetic profiles.

  • Scientific Research: Valuable in various scientific studies due to its chemical properties.

  • Industrial Applications: Used as an intermediate in the synthesis of complex organic molecules.

CAS No. 1806369-98-1
Product Name 2,4-Difluoro-3-methylanisole
Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
IUPAC Name 1,3-difluoro-4-methoxy-2-methylbenzene
Standard InChI InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
Standard InChIKey FRJUTZAACRIDEA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1F)OC)F
Canonical SMILES CC1=C(C=CC(=C1F)OC)F
PubChem Compound 70315548
Last Modified Aug 16 2023

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